Cas no 36393-56-3 (Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-rel-)

Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-rel- structure
36393-56-3 structure
Product Name:Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-rel-
Numero CAS:36393-56-3
MF:C9H13NO
MW:151.205622434616
CID:319192
PubChem ID:441457
Update Time:2025-04-19

Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-rel-
    • rac-Norephedrine hydrochloride
    • (1R,2R)-2-amino-1-phenylpropan-1-ol
    • (R*,R*)-alpha-(1-Aminoethyl)benzyl alcohol
    • (R*,R*)-α-(1-aminoethyl)benzyl alcohol
    • Benzenemethanol, alpha-((1R)-1-aminoethyl)-, (alphaR)-rel-
    • Benzenemethanol, alpha-(1-aminoethyl)-, (R*,R*)-
    • l-Nor-psi-ephedrin
    • l-Nor-psi-ephedrin [German]
    • l-Nor-psi-ephedrine
    • Minusine
    • Racemic norpseudoephedrine
    • threo-1-Phenyl-1-hydroxy-2-aminopropane
    • threo-2-Amino-1-hydroxy-1-phenylpropane
    • CATHINE, (+/-)-
    • Q423797
    • Cathine
    • (1S,2S)-2-amino-1-phenyl-1-propanol
    • D-Cathine
    • EINECS 253-014-6
    • Norpseudoephedrine, d-
    • (1S,2S)-2-amino-1-phenyl-propan-1-ol
    • D-(+)-Norpseudoephedrine
    • AKOS015891205
    • 36393-56-3
    • BENZENEMETHANOL, .ALPHA.-(1-AMINOETHYL)-, (S-(R*,R*))-
    • Cathinum [INN-Latin]
    • (1S,2S)-(+)-norpseudoephedrine
    • Cathina
    • E1L4ZW2F8O
    • Nor-psi-ephedrine
    • Exponcit
    • Cathine (INN)
    • Cathina [INN-Spanish]
    • Phenylpropanolamine d-threo-form
    • psi-Norephedrine
    • Pseudonorephedrine
    • DTXSID50889347
    • RC91100000
    • Benzenemethanol, alpha-((1S)-1-aminoethyl)-, (alphaS)-
    • D-Norpseudoephedrine (D-Cathine)
    • Cathine [INN]
    • C08300
    • CATHINE [MART.]
    • dl-Nor-psi-ephedrine
    • Norpseudoephedrine
    • Benzenemethanol, .alpha.-[(1S)-1-aminoethyl]-, (.alpha.S)-
    • NCGC00016416-01
    • (+)-Norpseudoephedrine
    • PHENYLPROPANOLAMINE D-THREO-FORM [MI]
    • 27A0HLC3HH
    • Norpseudoephedrine, (+-)-
    • BRN 2802895
    • UNII-E1L4ZW2F8O
    • Cathin
    • UNII-27A0HLC3HH
    • .OMEGA.-NOREPHEDRINE
    • 2-Amino-1-phenyl-1-propanol, (+)- #
    • BDBM50405615
    • (+)-Norephedrin
    • Benzenemethanol, .alpha.-(1-aminoethyl)-, [S-(R*,R*)]-
    • BENZENEMETHANOL, .ALPHA.-((1S)-1-AMINOETHYL)-, (.ALPHA.S)-
    • EINECS 207-754-1
    • (+)-Pseudonorephedrine
    • NS00098693
    • J-500428
    • CAS-154-41-6
    • (1S,2S)-(+)-Norpseudoephedrine, >=98.0% (NT)
    • D-(+)-Norephedrine
    • CHEBI:4109
    • CATHINE [WHO-DD]
    • DB01486
    • D07627
    • Cathinum
    • 4-13-00-01874 (Beilstein Handbook Reference)
    • A823766
    • d-Norpseudoephedrin
    • Norpseudoephedrine, (+)-
    • NORPSEUDOEPHEDRINE [MI]
    • THREO-2-AMINO-1-PHENYLPROPAN-1-OL
    • Constituent of Khat plant
    • d-Norpseudoephedrine
    • Katine
    • 37577-28-9
    • CHEMBL1412041
    • DTXSID20889399
    • SCHEMBL34132
    • PDSP2_001337
    • d-Phenylpropanolamine
    • (1S,2S)-Pseudonorephedrine
    • DEA No. 1230
    • CATINA
    • PDSP1_001353
    • BENZENEMETHANOL, .ALPHA.-((1R)-1-AMINOETHYL)-, (.ALPHA.R)-REL-
    • AS-30504
    • (1S,2S)-2-amino-1-phenylpropan-1-ol
    • (+/-)-NORPSEUDOEPHEDRINE
    • 492-39-7
    • NIOSH/RC9110000
    • 492-39-7 (free base)
    • Norpseudoephedrine (cathine)
    • d-Nor-psi-ephedrine
    • Inchi: 1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m0/s1
    • Chiave InChI: DLNKOYKMWOXYQA-IONNQARKSA-N
    • Sorrisi: O[C@@H](C1C=CC=CC=1)[C@H](C)N

Proprietà calcolate

  • Massa esatta: 151.09979
  • Massa monoisotopica: 151.099714038g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 46.2Ų

Proprietà sperimentali

  • PSA: 46.25
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.